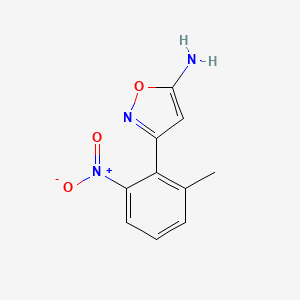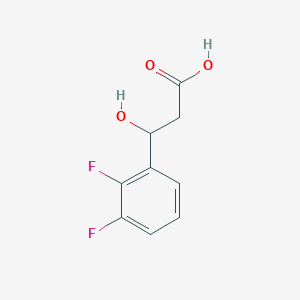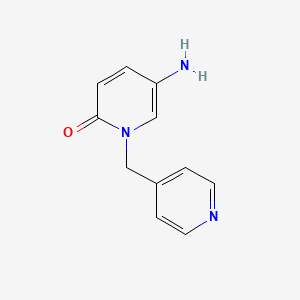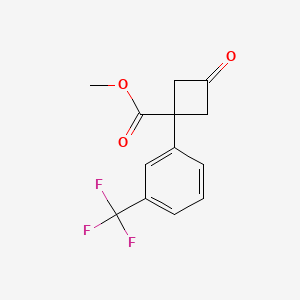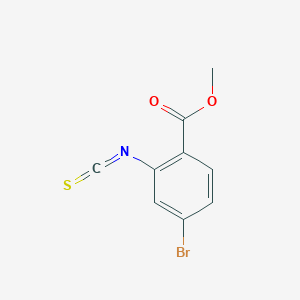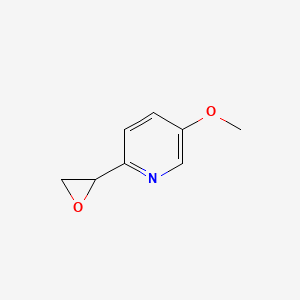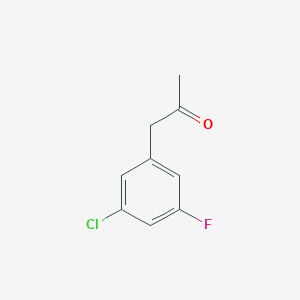
1-(3-Chloro-5-fluorophenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloro-5-fluorophenyl)propan-2-one is an organic compound with the molecular formula C₉H₈ClFO It is a derivative of acetophenone, where the phenyl ring is substituted with chlorine and fluorine atoms at the 3rd and 5th positions, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3-Chloro-5-fluorophenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-chloro-5-fluorobenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Chloro-5-fluorophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can yield alcohols, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products:
Oxidation: 3-chloro-5-fluorobenzoic acid.
Reduction: 1-(3-chloro-5-fluorophenyl)propan-2-ol.
Substitution: 3-methoxy-5-fluorophenylpropan-2-one.
Aplicaciones Científicas De Investigación
1-(3-Chloro-5-fluorophenyl)propan-2-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used as a precursor in the manufacture of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism by which 1-(3-chloro-5-fluorophenyl)propan-2-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of electron-withdrawing groups (chlorine and fluorine) on the phenyl ring can influence the compound’s reactivity and binding affinity to molecular targets.
Comparación Con Compuestos Similares
1-(3-chlorophenyl)propan-2-one: Lacks the fluorine substituent, which may affect its reactivity and biological activity.
1-(3-fluorophenyl)propan-2-one: Lacks the chlorine substituent, potentially altering its chemical properties and applications.
1-(3-chloro-5-methylphenyl)propan-2-one: Substitution with a methyl group instead of fluorine, leading to different steric and electronic effects.
Uniqueness: 1-(3-Chloro-5-fluorophenyl)propan-2-one is unique due to the combined presence of chlorine and fluorine substituents, which can significantly influence its chemical reactivity and potential applications. The specific arrangement of these substituents can enhance its utility in various synthetic and research contexts.
Propiedades
Fórmula molecular |
C9H8ClFO |
|---|---|
Peso molecular |
186.61 g/mol |
Nombre IUPAC |
1-(3-chloro-5-fluorophenyl)propan-2-one |
InChI |
InChI=1S/C9H8ClFO/c1-6(12)2-7-3-8(10)5-9(11)4-7/h3-5H,2H2,1H3 |
Clave InChI |
LJXLOVAOPPCEFB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1=CC(=CC(=C1)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




